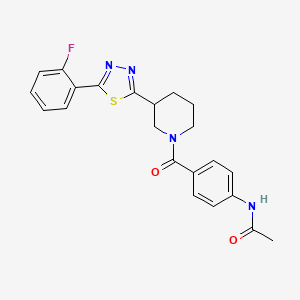

N-(4-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O2S/c1-14(28)24-17-10-8-15(9-11-17)22(29)27-12-4-5-16(13-27)20-25-26-21(30-20)18-6-2-3-7-19(18)23/h2-3,6-11,16H,4-5,12-13H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGMYCAFPSSBJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and apoptotic properties.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 396.45 g/mol. The presence of the thiadiazole moiety contributes significantly to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance, a derivative similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines.

Key Findings:

- IC50 Values : The compound exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity.

- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, characterized by increased levels of caspases and activation of apoptotic pathways .

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

The compound's effectiveness against these strains suggests its potential as a lead molecule for developing new antimicrobial agents .

Apoptotic Induction

The ability to induce apoptosis is a critical factor in the therapeutic efficacy of many compounds. Studies have shown that this compound triggers both early and late apoptosis in treated cells.

Case Study:

In a controlled study, treatment with the compound resulted in a marked increase in apoptotic cells (37.83%) compared to untreated controls (0.89%). This was evidenced by flow cytometry analysis which quantified the percentage of cells undergoing apoptosis after 24 hours of treatment .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a thiadiazole moiety, which is known for its biological activity. The presence of the fluorophenyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to N-(4-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide exhibit promising anticancer properties. For instance, derivatives of thiadiazole have been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. A notable study demonstrated that certain thiadiazole derivatives achieved growth inhibition percentages exceeding 80% against specific cancer cell lines .

-

Anti-inflammatory Properties

- The compound has been evaluated for its anti-inflammatory potential through in silico molecular docking studies. These studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response . Such activity indicates its potential use in treating inflammatory diseases.

-

Antimicrobial Activity

- Thiadiazole derivatives have also been studied for their antimicrobial properties. The synthesis of related compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, specific derivatives demonstrated significant antimicrobial activity, suggesting that this compound could be developed into an antimicrobial agent .

Case Studies and Research Findings

Synthesis and Development

The synthesis of this compound involves multi-step reactions that incorporate readily available reagents. The structural confirmation is typically achieved through techniques like NMR and mass spectrometry.

Chemical Reactions Analysis

Piperidine-Thiadiazole Coupling

The piperidine ring is introduced via nucleophilic substitution or amide coupling:

Example Pathway:

-

Intermediate Formation :

-

Piperidine Substitution :

Acetamide Functionalization

The final acetamide group is introduced via acetylation of the aromatic amine:

-

Reaction : 4-Aminophenyl piperidine-thiadiazole intermediate reacts with acetyl chloride in dichloromethane.

-

Conditions : Dichloromethane, triethylamine (base), 0°C to room temperature, 2 hours .

-

Yield : ~80–90%.

Functional Group Transformations

The compound undergoes further reactivity at distinct sites:

Thiadiazole Ring Modifications

-

Oxidation : Treatment with H₂O₂ in acetic acid converts the thiadiazole sulfur to sulfoxide.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the sulfur atom under basic conditions .

Piperidine Substitutions

-

N-Alkylation : Reacts with benzyl chloride in DMF using K₂CO₃ as a base.

-

Conditions : DMF, 80°C, 6 hours.

-

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the piperidine carbonyl to a methylene group.

Acetamide Hydrolysis

-

Acid/Base Hydrolysis : Cleavage with HCl (6M) or NaOH (2M) yields the corresponding carboxylic acid or amine .

Comparative Reaction Data

Mechanistic Insights

-

Nucleophilic Acyl Substitution : Dominates in piperidine coupling, where the chloroacetamide’s chlorine is displaced by piperidine’s nitrogen .

-

Tautomerization : The thiadiazole ring exhibits tautomerism, favoring the iminodihydrothiazole form in polar solvents .

-

Steric Effects : Bulkier substituents on piperidine reduce reaction rates in substitution reactions.

Stability and Degradation

Q & A

Basic: What synthetic routes are most effective for producing N-(4-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide, and how can purity be optimized?

Answer:

The compound’s synthesis involves multi-step strategies:

- Thiadiazole core formation : Cyclization of thiosemicarbazides with POCl₃ (90°C, 3 hours) under reflux, followed by pH adjustment to precipitate intermediates .

- Piperidine-acetamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiadiazole-piperidine intermediate and the acetamide-bearing phenyl moiety.

- Purification : Recrystallization from DMSO/water (2:1) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure and confirming synthetic success?

Answer:

- NMR (¹H/¹³C) : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, piperidine CH₂ groups at δ 2.5–3.5 ppm) .

- FTIR : Validate carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and thiadiazole ring vibrations (C=N at ~1600 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at calculated m/z) and fragmentation patterns .

Basic: How should researchers design initial biological screening assays to evaluate this compound’s anticancer potential?

Answer:

- Cell lines : Prioritize cancer types with kinase dependency (e.g., breast MDA-MB-231, prostate PC3) based on structural analogs’ activity against tyrosine kinases .

- Assay protocol : Use MTT assays (72-hour exposure, IC₅₀ determination) with cisplatin as a positive control. Include dose-response curves (0.1–100 µM) and triplicate replicates .

- Mechanistic follow-up : Assess apoptosis (Annexin V/PI staining) and kinase inhibition (e.g., Src/Abl enzymatic assays) for hit validation .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed to improve this compound’s anticancer efficacy?

Answer:

- Variable substituents : Synthesize derivatives with halogen (Cl, Br) or electron-withdrawing groups (CF₃) on the fluorophenyl ring to modulate lipophilicity and target binding .

- Bioisosteric replacements : Substitute thiadiazole with oxadiazole or triazole cores to compare potency and metabolic stability .

- Data analysis : Corrogate IC₅₀ values with computational descriptors (e.g., logP, polar surface area) using QSAR models to identify optimal substituents .

Advanced: What strategies mitigate low synthetic yields during the piperidine-thiadiazole coupling step?

Answer:

- Catalyst optimization : Test alternative coupling agents (e.g., HATU vs. EDC) or additives (DMAP) to enhance reaction efficiency .

- Solvent screening : Compare polar aprotic solvents (DMF, DMSO) for improved intermediate solubility.

- Temperature control : Perform reactions under inert atmosphere (N₂/Ar) at 0–4°C to minimize side reactions .

Advanced: How can researchers resolve discrepancies between in vitro cytotoxicity and in vivo efficacy?

Answer:

- Pharmacokinetic profiling : Measure plasma stability (37°C, 24 hours) and hepatic microsomal metabolism to identify rapid degradation pathways .

- Formulation adjustments : Encapsulate the compound in PEGylated liposomes or cyclodextrins to enhance bioavailability .

- Orthotopic models : Use patient-derived xenografts (PDX) instead of immortalized cell lines for clinically relevant activity assessment .

Advanced: What computational tools are recommended for predicting this compound’s molecular targets?

Answer:

- Molecular docking : Screen against kinase databases (e.g., PDB, KLIFS) using AutoDock Vina. Prioritize targets with high docking scores (e.g., Src kinase ATP-binding pocket) .

- MD simulations : Run 100-ns simulations (GROMACS) to assess binding stability and identify critical residue interactions .

- Off-target prediction : Use SwissTargetPrediction or SEA to evaluate potential interactions with GPCRs or ion channels .

Advanced: How can metabolite identification studies inform structural optimization?

Answer:

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS to detect phase I/II metabolites .

- Stability hotspots : Identify labile groups (e.g., acetamide hydrolysis, thiadiazole oxidation) for stabilization via fluorination or steric shielding .

Advanced: What engineering considerations are critical for scaling up synthesis from milligram to gram quantities?

Answer:

- Process intensification : Optimize batch reactor conditions (e.g., continuous flow systems for thiadiazole cyclization) to reduce reaction time .

- Waste reduction : Implement membrane separation technologies (e.g., nanofiltration) to recover catalysts and solvents .

- Quality control : Use PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

Advanced: How should contradictory cytotoxicity data across research groups be methodologically reconciled?

Answer:

- Standardized protocols : Adopt consensus guidelines (e.g., NIH/NCATS assay protocols) for cell culture conditions, passage numbers, and compound handling .

- Batch variability : Characterize compound purity (HPLC, elemental analysis) and confirm absence of synthetic byproducts (e.g., unreacted intermediates) .

- Data sharing : Collaborate via open-access platforms (e.g., PubChem BioAssay) to aggregate and cross-validate results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.